molecular formula C11H16ClN3 B596010 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine CAS No. 1280786-84-6

1-(3-Chloropyridin-2-yl)-4-ethylpiperazine

Cat. No. B596010
CAS RN: 1280786-84-6
M. Wt: 225.72
InChI Key: PQNPCCOIXGMFSP-UHFFFAOYSA-N
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Description

The compound “1-(3-Chloropyridin-2-yl)-4-ethylpiperazine” belongs to a class of organic compounds known as piperazines . Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions.


Synthesis Analysis

While specific synthesis methods for “1-(3-Chloropyridin-2-yl)-4-ethylpiperazine” were not found, there are related compounds that have been synthesized. For instance, a series of novel 1-(3-chloropyridin-2-yl)-5-amino-4-pyrazole derivatives were designed and synthesized . Another example is the synthesis of 1-(3-chloropyridin-2-yl)-5-difluoromethyl-1H-pyrazole-4-carbonyl chloride .

Scientific Research Applications

Synthesis of Insecticidal Compounds

1-(3-Chloropyridin-2-yl)-4-ethylpiperazine: is a key intermediate in the synthesis of modern insecticides, particularly anthranilamide-based compounds . These insecticides, such as chlorantraniliprole and cyantraniliprole, target the ryanodine receptors in insects, causing a release of calcium ions that leads to paralysis and death . The compound’s role in the synthesis process is crucial due to its specific structure that interacts with the receptor sites of the target pests.

Development of Novel Pesticides

The compound is used in the development of novel pesticides that offer high efficiency and low toxicity . Its unique action mechanism makes it an attractive candidate for creating pesticides that are less harmful to non-target species, including beneficial insects and pollinators, thus contributing to more sustainable agricultural practices.

Future Directions

While specific future directions for “1-(3-Chloropyridin-2-yl)-4-ethylpiperazine” are not available, research on related compounds is ongoing. For instance, a series of novel N-pyridylpyrazole thiazole derivatives have been synthesized and shown to have good insecticidal activities against several pests . This work provides important information for designing novel N-pyridylpyrazole thiazole candidate compounds and suggests that these compounds are promising insecticide leads for further studies .

Mechanism of Action

Target of Action

The primary target of 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine, also known as 3-Chloro-2-(4-ethylpiperazino)pyridine, is the ryanodine receptor . This receptor plays a crucial role in the regulation of intracellular calcium levels .

Mode of Action

The compound operates by a highly specific biochemical mode of action. It binds and activates ryanodine receptors, which results in the depletion of intracellular calcium stores . This action leads to muscle paralysis and ultimately death .

Biochemical Pathways

The activation of ryanodine receptors by the compound affects the calcium signaling pathway. The depletion of intracellular calcium stores disrupts the normal functioning of the cells, leading to muscle paralysis .

Pharmacokinetics

After oral administration, the extent of absorption of the compound is dependent on the dose administered . For instance, at a single dose of 10 mg/kg bw, absorption was about 73–85%, with 18–30% being excreted in the urine and 49–53% being excreted in the bile within 48 hours . The compound is extensively metabolized through various biochemical reactions, including hydroxylation, N-demethylation, nitrogen-to-carbon cyclization, oxidation of alcohols to carboxylic acids, amide-bridge cleavage, amine hydrolysis, and O-glucuronidation .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of calcium homeostasis. By binding and activating ryanodine receptors, the compound depletes intracellular calcium stores, leading to muscle paralysis and death .

properties

IUPAC Name

1-(3-chloropyridin-2-yl)-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c1-2-14-6-8-15(9-7-14)11-10(12)4-3-5-13-11/h3-5H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNPCCOIXGMFSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682482
Record name 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloropyridin-2-yl)-4-ethylpiperazine

CAS RN

1280786-84-6
Record name 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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